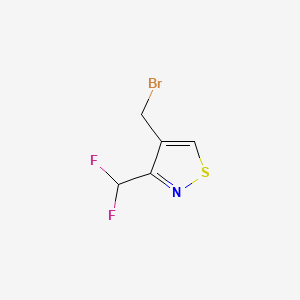
4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of bromomethyl and difluoromethyl groups in this compound makes it particularly interesting for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole typically involves the bromination of a precursor thiazole compound. One common method includes the reaction of 3-(difluoromethyl)-1,2-thiazole with bromine in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of fluoromethyl or methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include fluoromethyl and methyl derivatives.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its biological applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Bromomethyl)-2-(difluoromethyl)pyridine-6-methanol
- 4-(Bromomethyl)-7-methoxycoumarin
- 4-(Bromomethyl)-2-(difluoromethoxy)-5-(difluoromethyl)phenylacetonitrile
Uniqueness
4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole is unique due to the presence of both bromomethyl and difluoromethyl groups on the thiazole ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H4BrF2NS |
|---|---|
Peso molecular |
228.06 g/mol |
Nombre IUPAC |
4-(bromomethyl)-3-(difluoromethyl)-1,2-thiazole |
InChI |
InChI=1S/C5H4BrF2NS/c6-1-3-2-10-9-4(3)5(7)8/h2,5H,1H2 |
Clave InChI |
BCWYPVDCWKOJHG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NS1)C(F)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane](/img/structure/B13462854.png)
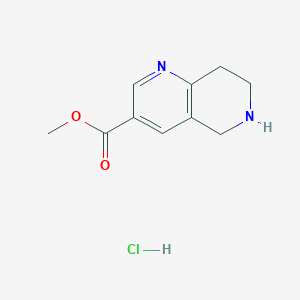
![3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride](/img/structure/B13462867.png)

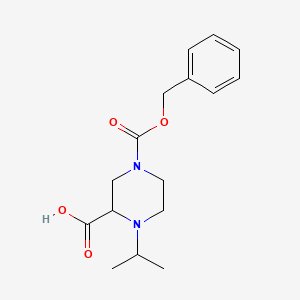
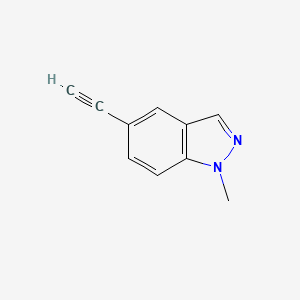
![tert-butyl N-{3-cyclohexylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13462882.png)

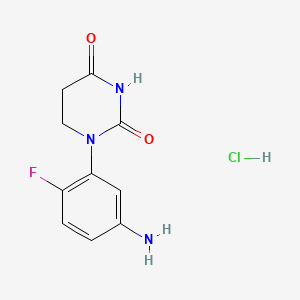
amine hydrochloride](/img/structure/B13462900.png)
![rac-(1R,2S,4S)-2-(methoxymethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13462913.png)

![4-(Bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13462921.png)

